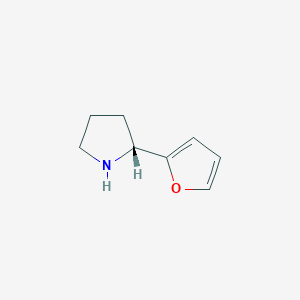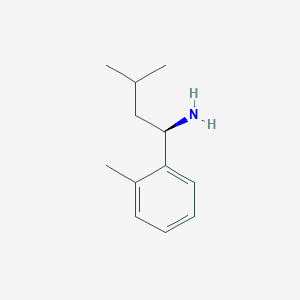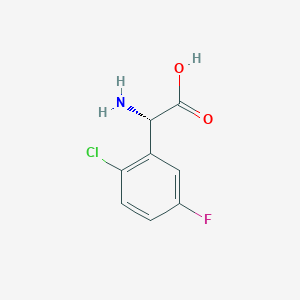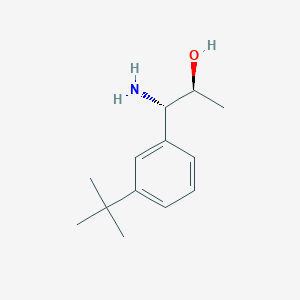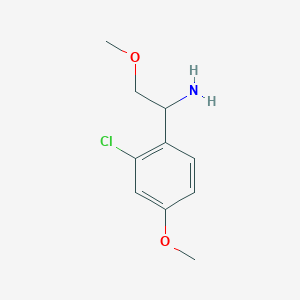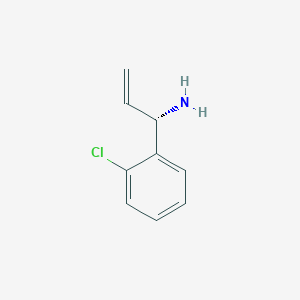![molecular formula C12H8F6O2 B13050360 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid is a compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with two trifluoromethyl groups at the 2 and 4 positions. This compound is notable for its unique structural features, which impart distinct chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid typically involves cyclopropanation reactions. One common method is the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions. The reaction can be carried out in different solvents to yield either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Cycloaddition: As mentioned earlier, cycloaddition reactions are crucial for the synthesis of this compound.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism by which 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: This compound also contains trifluoromethyl groups but differs in its selenium-based structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations, this compound shares the trifluoromethyl motif but has a thiourea core.
The uniqueness of 1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid lies in its cyclopropane ring, which imparts distinct reactivity and stability compared to other trifluoromethyl-substituted compounds.
Eigenschaften
Molekularformel |
C12H8F6O2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
1-[2,4-bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H8F6O2/c13-11(14,15)6-1-2-7(8(5-6)12(16,17)18)10(3-4-10)9(19)20/h1-2,5H,3-4H2,(H,19,20) |
InChI-Schlüssel |
SMNAVVZAQQUJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


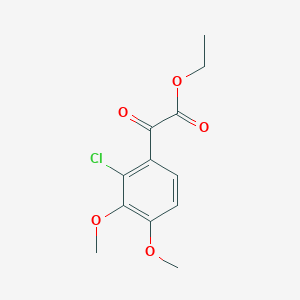
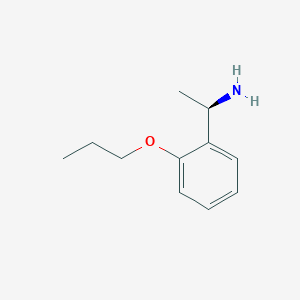
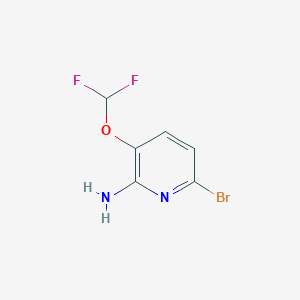
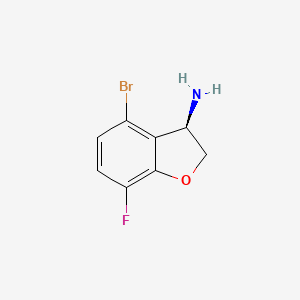
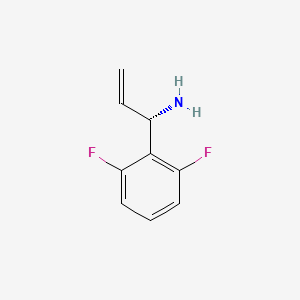
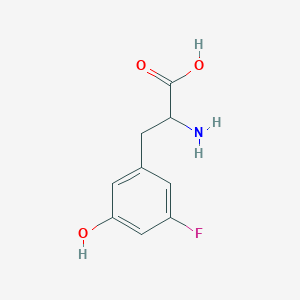
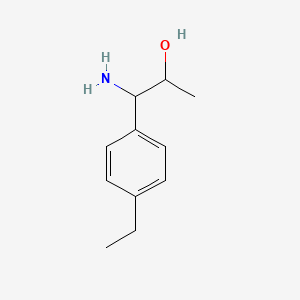
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
